molecular formula C18H15NO3S B2493203 N-(4-(methylsulfonyl)phenyl)-1-naphthamide CAS No. 920389-86-2

N-(4-(methylsulfonyl)phenyl)-1-naphthamide

Cat. No. B2493203
CAS RN: 920389-86-2
M. Wt: 325.38
InChI Key: ZTVBADKDTORYTN-UHFFFAOYSA-N
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Description

“N-(4-(methylsulfonyl)phenyl)-1-naphthamide” likely contains a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . It also has a methylsulfonyl group attached to a phenyl group, which is a common motif in many pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of “N-(4-(methylsulfonyl)phenyl)-1-naphthamide” would likely show conjugation between the naphthalene and phenyl rings, which could impact its chemical properties and reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving “N-(4-(methylsulfonyl)phenyl)-1-naphthamide” are not available, compounds with similar structures often undergo reactions at the aromatic rings or at the sulfonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-(methylsulfonyl)phenyl)-1-naphthamide” would be influenced by its functional groups. For instance, the presence of the sulfonyl group could enhance its water solubility .

Scientific Research Applications

Organic Synthesis

“N-(4-(methylsulfonyl)phenyl)-1-naphthamide” is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of other compounds, contributing to the development of new materials and chemical products .

Pharmaceuticals

This compound plays a significant role in the pharmaceutical industry . It can be used as an intermediate in the production of various drugs . For instance, it has been used in the design and synthesis of new selective COX-2 inhibitors .

Agrochemicals

“N-(4-(methylsulfonyl)phenyl)-1-naphthamide” is also used in the agrochemical industry . It can be used in the synthesis of various agrochemicals, contributing to the development of more effective and safer agricultural products .

Dyestuff Fields

This compound is used in the dyestuff industry . It can be used as a starting material or intermediate in the synthesis of various dyes, contributing to the creation of new colors and improved dye properties .

COX-2 Inhibitors

A new series of compounds, including “N-(4-(methylsulfonyl)phenyl)-1-naphthamide”, have been designed, synthesized, and evaluated as selective COX-2 inhibitors . These compounds could potentially be used in the treatment of pain, fever, and inflammation .

Pain Management

One of the compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, exhibited high potency and selectivity against the COX-2 enzyme, making it a potential candidate for pain management .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs with a sulfonyl group are often enzyme inhibitors .

Safety and Hazards

Compounds containing a sulfonyl group can cause skin and eye irritation, and may also cause respiratory irritation .

Future Directions

The future directions for research on “N-(4-(methylsulfonyl)phenyl)-1-naphthamide” would likely depend on its biological activity and potential applications. For instance, if it shows promising activity as a pharmaceutical compound, future research could focus on improving its potency, selectivity, and safety profile .

properties

IUPAC Name

N-(4-methylsulfonylphenyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-23(21,22)15-11-9-14(10-12-15)19-18(20)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVBADKDTORYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(methylsulfonyl)phenyl)-1-naphthamide

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